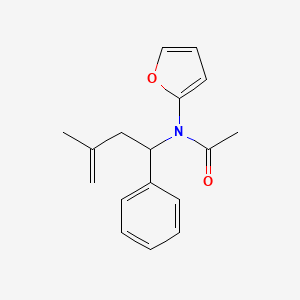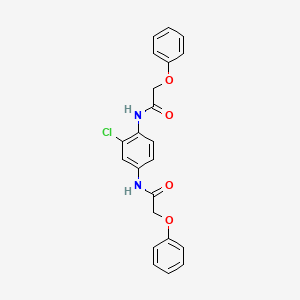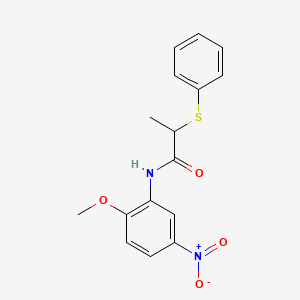![molecular formula C12H18N4O4S B4070335 2-methyl-5-[4-(methylsulfonyl)-1-piperazinyl]-4-nitroaniline](/img/structure/B4070335.png)
2-methyl-5-[4-(methylsulfonyl)-1-piperazinyl]-4-nitroaniline
Vue d'ensemble
Description
2-methyl-5-[4-(methylsulfonyl)-1-piperazinyl]-4-nitroaniline, also known as NSC 697887, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of cancer treatment. This compound belongs to the family of nitroanilines, which are known to have cytotoxic properties and are used as antitumor agents.
Mécanisme D'action
The exact mechanism of action of 2-methyl-5-[4-(methylsulfonyl)-1-piperazinyl]-4-nitroaniline 697887 is not fully understood. However, it is believed that the compound exerts its cytotoxic effects by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Inhibition of this enzyme leads to DNA damage and cell death.
Biochemical and Physiological Effects:
2-methyl-5-[4-(methylsulfonyl)-1-piperazinyl]-4-nitroaniline 697887 has been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, the compound has been shown to inhibit the growth and proliferation of cancer cells in animal models. However, the compound has also been shown to have toxic effects on normal cells, which may limit its use as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
2-methyl-5-[4-(methylsulfonyl)-1-piperazinyl]-4-nitroaniline 697887 has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it exhibits potent cytotoxic effects against a variety of cancer cell lines. However, the compound also has several limitations. It has been shown to have toxic effects on normal cells, which may limit its use as a therapeutic agent. In addition, the exact mechanism of action of the compound is not fully understood, which may make it difficult to optimize its use in cancer treatment.
Orientations Futures
There are several potential future directions for research on 2-methyl-5-[4-(methylsulfonyl)-1-piperazinyl]-4-nitroaniline 697887. One area of focus could be on optimizing the compound's cytotoxic effects against cancer cells while minimizing its toxic effects on normal cells. Another area of focus could be on developing novel drug delivery systems to enhance the compound's efficacy and reduce its toxicity. Finally, further studies could be conducted to better understand the mechanism of action of 2-methyl-5-[4-(methylsulfonyl)-1-piperazinyl]-4-nitroaniline 697887, which could lead to the development of more effective cancer treatments.
Applications De Recherche Scientifique
2-methyl-5-[4-(methylsulfonyl)-1-piperazinyl]-4-nitroaniline 697887 has been extensively studied for its potential as an anticancer agent. In vitro studies have shown that the compound exhibits cytotoxic activity against a variety of cancer cell lines, including breast, lung, colon, and prostate cancer. The compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Propriétés
IUPAC Name |
2-methyl-5-(4-methylsulfonylpiperazin-1-yl)-4-nitroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O4S/c1-9-7-12(16(17)18)11(8-10(9)13)14-3-5-15(6-4-14)21(2,19)20/h7-8H,3-6,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHOITVBPKXLHSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1N)N2CCN(CC2)S(=O)(=O)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5-[4-(methylsulfonyl)piperazin-1-yl]-4-nitroaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![diethyl 5-[({[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4070259.png)

![4-(4-methylphenyl)-2-[5-(4-methyl-1-piperazinyl)-2-nitrophenyl]-1(2H)-phthalazinone](/img/structure/B4070271.png)
![2-isopropyl-5-methylphenyl {[2-nitro-4-(trifluoromethyl)phenyl]thio}acetate](/img/structure/B4070275.png)
![N-(sec-butyl)-2-[(4-methylbenzoyl)amino]benzamide](/img/structure/B4070278.png)
![1-[(5-chloro-2-thienyl)sulfonyl]-2-methylindoline](/img/structure/B4070281.png)
![2-{[N-(2,4-dimethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}-N-(1-phenylethyl)benzamide](/img/structure/B4070282.png)
![(3S*,4S*)-1-[3-(methylthio)propanoyl]-4-(2-naphthyl)piperidin-3-ol](/img/structure/B4070290.png)

![2-amino-4-{3-chloro-5-methoxy-4-[(4-nitrobenzyl)oxy]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B4070323.png)
![4-nitro-N-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide](/img/structure/B4070328.png)
![methyl 4-[2-bromo-4-(cyanomethoxy)-5-methoxyphenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4070330.png)
![N-(2,4-difluorophenyl)-2-{4-[(isopropylamino)sulfonyl]phenoxy}acetamide](/img/structure/B4070334.png)
